molecular formula C28H22N2O6S2 B6056622 5,11-bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

5,11-bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Cat. No. B6056622
M. Wt: 546.6 g/mol
InChI Key: JNOWYFZVJNYTLF-UHFFFAOYSA-N
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Description

5,11-Bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a chemical compound with the molecular formula C28H22N2O6S2 . It has an average mass of 546.614 Da and a monoisotopic mass of 546.091919 Da .


Synthesis Analysis

A novel approach for the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones has been developed . This facile three-step method uses variously substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials . The obtained products were further transformed into N-alkyl-, N-acetyl-, and dithio analogues .


Molecular Structure Analysis

The molecular structure of this compound is based on the dibenzo[b,f][1,5]diazocine core, which is substituted at the 5 and 11 positions with (2-methylphenyl)sulfonyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of variously substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) with 2-aminobenzoic acids . The products of this reaction are then further transformed into N-alkyl-, N-acetyl-, and dithio analogues .

Future Directions

The dibenzo[b,f][1,5]diazocine-6,12-dione framework could serve as a privileged structure for drug design and development . The synthesis of unsymmetrical dibenzo[b,f][1,5]diazocine-6,12-diones and three novel heterocyclic scaffolds has been developed, which could open up new avenues for the design of bioactive molecules .

properties

IUPAC Name

5,11-bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O6S2/c1-19-11-3-9-17-25(19)37(33,34)29-23-15-7-5-13-21(23)28(32)30(24-16-8-6-14-22(24)27(29)31)38(35,36)26-18-10-4-12-20(26)2/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOWYFZVJNYTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2C3=CC=CC=C3C(=O)N(C4=CC=CC=C4C2=O)S(=O)(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione

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